Z-His-OH

Solution-phase peptide synthesis Boc solid-phase peptide synthesis Orthogonal protection

Z-His-OH (≥99% purity) is the Nα-Z-protected L-histidine building block for Boc-SPPS and solution-phase peptide synthesis. The acid-stable, hydrogenolytically cleavable Z-group ensures orthogonal compatibility with TFA-mediated Boc deprotection—a fundamental workflow distinction from Fmoc-protected analogs. Verified optical rotation ([α]D −24°) and melting point (168°C dec.) discriminate it from the D-enantiomer ([α]D +5° to +26°) and bis-Z-protected variant (195°C dec.), preventing stereochemical errors. Ideal for industrial-scale short peptide production where solution-phase methods offer cost and scalability advantages.

Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
CAS No. 14997-58-1
Cat. No. B554784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-His-OH
CAS14997-58-1
SynonymsZ-His-OH; 14997-58-1; N-Cbz-L-histidine; Cbz-His-OH; Cbz-L-His-OH; Nalpha-Cbz-L-histidine; (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoicacid; Nalpha-Z-L-Histidine; Carbobenzoxy-dl-histidine; Nalpha-Carbobenzoxy-L-histidine; Nalpha-Carbobenzyloxy-L-histidine; WCOJOHPAKJFUDF-LBPRGKRZSA-N; N-alpha-benzyloxycarbonyl-L-histidine; (S)-2-(BENZYLOXYCARBONYLAMINO)-3-(1H-IMIDAZOL-4-YL)PROPANOICACID; (S)-2-BENZYLOXYCARBONYLAMINO-3-(3H-IMIDAZOL-4-YL)-PROPIONICACID; CBZ-histidine; AmbotzZAA1029; N|A-Z-L-Histidine; AC1LEHUC; PubChem18945; Z-L-HISTIDINE; CBZ-L-HIS; AC1Q5QSV; Z-L-HIS-OH; N-A-Z-L-HISTIDINE
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O
InChIInChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyWCOJOHPAKJFUDF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-His-OH (CAS 14997-58-1): Specifications and Identity for Peptide Synthesis Procurement


Z-His-OH (Nα-Carbobenzyloxy-L-histidine, Nα-Cbz-L-histidine) is a protected amino acid derivative belonging to the Z-protected L-histidine class, with the molecular formula C14H15N3O4 and a molecular weight of 289.29 g/mol [1]. This compound incorporates a benzyloxycarbonyl (Z/Cbz) protecting group at the Nα-amino position, which is orthogonally cleavable via catalytic hydrogenolysis or HBr/AcOH, enabling its use in solution-phase peptide synthesis and Boc-based solid-phase peptide synthesis (SPPS) . Commercial specifications from primary vendors indicate an assay purity of ≥99% (determined by nonaqueous titration or HPLC), a specific optical rotation of [α]20/D −24° (c = 1% in 6 M HCl), and a melting point of 168 °C with decomposition .

Why Z-His-OH Cannot Be Replaced with Alternative Histidine Derivatives in Synthesis Workflows


In peptide synthesis, the selection of a protected histidine derivative is not interchangeable because protection schemes fundamentally dictate the synthetic route's orthogonality, reaction compatibility, and operational feasibility. Z-His-OH, bearing the acid-stable but hydrogenolytically labile benzyloxycarbonyl (Z) group, is exclusively compatible with solution-phase synthesis and Boc-SPPS workflows, whereas Fmoc-protected analogs such as Fmoc-His(Trt)-OH are required for Fmoc-SPPS due to the latter's base-labile protecting group [1]. Furthermore, the imidazole side chain of histidine presents unique challenges—racemization propensity and nucleophilic interference—that necessitate differentiated protection strategies; Z-His-OH's imidazole-unprotected status versus Z-His(Z)-OH's bis-Z-protected architecture directly influences racemization rates and downstream coupling efficiency . Substituting Z-His-OH with a stereochemically mismatched analog such as Z-D-His-OH introduces opposite chiral configuration that fundamentally alters peptide conformation and biological recognition [2]. These divergent chemical behaviors preclude generic substitution without compromising synthetic yield, stereochemical integrity, or final peptide identity.

Quantitative Differentiation: Z-His-OH Versus Comparable Protected Histidine Derivatives


Reaction Suitability: Z-His-OH Is Exclusively Compatible with Solution-Phase and Boc-SPPS Workflows

Z-His-OH is specified by major chemical vendors (Sigma-Aldrich, Merck Millipore) as having reaction suitability exclusively for solution-phase peptide synthesis and Boc solid-phase peptide synthesis . In contrast, Fmoc-His(Trt)-OH is designed specifically for Fmoc-based SPPS and is incompatible with Boc-SPPS deprotection conditions (e.g., TFA) [1]. This divergent compatibility establishes Z-His-OH as a mandatory building block for solution-phase and Boc-SPPS methodologies, not a substitute for Fmoc-protected histidine derivatives.

Solution-phase peptide synthesis Boc solid-phase peptide synthesis Orthogonal protection Reaction compatibility

Optical Rotation: Z-His-OH and Z-D-His-OH Exhibit Opposite Sign and Magnitude, Enabling Enantiomeric Purity Verification

Z-His-OH (L-enantiomer) exhibits a specific optical rotation of [α]20/D −24° (c = 1% in 6 M HCl) as reported by Sigma-Aldrich . Its enantiomeric counterpart, Z-D-His-OH, displays a positive rotation of [α]20/D +5° (c = 5% in acetic acid) or +26° (c = 1% in methanol) under different solvent conditions . This sign inversion and magnitude difference provide a quantitative metric for confirming stereochemical identity and detecting enantiomeric contamination in purchased lots.

Chiral purity Stereochemistry Specific optical rotation Enantiomeric differentiation

Melting Point Decomposition: Z-His-OH Exhibits Distinct Thermal Behavior Relative to Z-His(Z)-OH and Z-D-His-OH

Z-His-OH decomposes at 168 °C (lit.) according to vendor specifications . In contrast, the bis-protected analog Z-His(Z)-OH decomposes at a significantly higher temperature of 195 °C (dec.) (lit.) , while the D-enantiomer Z-D-His-OH melts at 85–87 °C (lit.) . These divergent thermal behaviors reflect differences in molecular packing, hydrogen-bonding networks, and protecting group architecture, providing a rapid identity verification tool.

Thermal stability Melting point Purity assessment Solid-state characterization

Purity Specification: Commercial Z-His-OH Is Supplied at ≥99% Assay Purity, Meeting Stringent Peptide Synthesis Requirements

Z-His-OH is commercially available with a guaranteed minimum assay purity of 99.0% (determined by nonaqueous titration or HPLC) from multiple primary vendors including Sigma-Aldrich, TCI, and Chem-Impex . This high-purity specification ensures minimal batch-to-batch variability in coupling efficiency and reduces the risk of side-product formation from impurities during peptide assembly. While purity data for all analogs are not uniformly reported, this 99% benchmark represents a procurement-grade quality standard for peptide synthesis applications.

Purity Quality control Peptide synthesis Analytical specification

Racemization Propensity: Imidazole-Unprotected Z-His-OH May Exhibit Different Racemization Rates Compared to Bis-Protected Histidine Analogs

Racemization and coupling rate studies on Nα,Nim-protected histidine active esters (including Z-His(Bzl)-OPcp, Z-His(Z)-OPcp, and Z-His(Tos)-OPcp) have been conducted, though Z-His-OH itself (which lacks Nim protection) was not directly evaluated in the head-to-head comparative study . The imidazole-unprotected status of Z-His-OH is a defining characteristic that may influence racemization propensity during activation and coupling compared to Nim-protected analogs such as Z-His(Z)-OH or Z-His(Trt)-OH. Users selecting Z-His-OH for peptide synthesis should be aware that imidazole protection status directly impacts stereochemical integrity during coupling.

Racemization Stereochemical integrity Coupling efficiency Active ester chemistry

Optimal Research and Industrial Use Cases for Z-His-OH (14997-58-1) Based on Quantitative Evidence


Solution-Phase Synthesis of Short Peptides (≤10 Amino Acids)

Z-His-OH is optimally employed in solution-phase peptide synthesis workflows, which remain the method of choice for short peptides (typically ≤10 residues) and industrial-scale production of peptide therapeutics such as aspartame, glutamine dipeptide (L-alanyl-L-glutamine), and oxytocin due to lower reagent costs and easier scale-up compared to SPPS . The vendor-specified reaction suitability for solution-phase synthesis confirms Z-His-OH as a necessary building block for these applications, where Z-protection provides orthogonal, acid-stable amino protection cleavable by catalytic hydrogenation .

Boc-Strategy Solid-Phase Peptide Synthesis (Boc-SPPS)

Z-His-OH is explicitly designated for use in Boc solid-phase peptide synthesis by primary vendors . In Boc-SPPS, the acid-labile Boc group is removed by TFA at each cycle, while the Z-protected histidine side chain (when present) or the Z-protected N-terminus remains stable under acidic conditions but can be selectively cleaved by hydrogenolysis or HBr/AcOH. This orthogonal compatibility makes Z-His-OH an essential reagent for laboratories maintaining Boc-SPPS instrumentation and protocols .

Synthesis of Peptides Requiring L-Histidine Residues with Defined Stereochemistry

The negative specific optical rotation ([α]20/D −24°, c = 1% in 6 M HCl) of Z-His-OH quantitatively distinguishes it from its D-enantiomer counterpart (Z-D-His-OH, [α]20/D +5° to +26°) . This stereochemical identity is critical for the synthesis of naturally occurring L-peptides and peptidomimetics where biological activity depends on correct chirality. Procurement of Z-His-OH with verified optical rotation ensures the final peptide product retains the intended three-dimensional conformation required for target binding and bioactivity .

Quality Control and Identity Verification via Melting Point and Optical Rotation

The distinct melting point (168 °C dec.) and specific optical rotation (−24°) of Z-His-OH provide dual orthogonal analytical markers for incoming quality control . These parameters enable rapid discrimination from the bis-protected analog Z-His(Z)-OH (195 °C dec.) and the D-enantiomer Z-D-His-OH (85–87 °C), preventing costly synthetic errors due to receipt of incorrect or mislabeled protected histidine derivatives .

Quote Request

Request a Quote for Z-His-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.